13-Oxo-9E,11E-octadecadienoic acid
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Overview
Description
Preparation Methods
13-Oxo-9E,11E-octadecadienoic acid is primarily synthesized through the oxidation of 13-HODE by a NAD±dependent dehydrogenase enzyme. This enzyme is present in various biological tissues, including rat colonic mucosa . The synthetic route involves the following steps:
Oxidation of Linoleic Acid: Linoleic acid is first converted to 13-HODE through the action of lipoxygenase enzymes.
Dehydrogenation: 13-HODE is then oxidized by NAD±dependent dehydrogenase to form this compound.
Chemical Reactions Analysis
13-Oxo-9E,11E-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: As an oxidized lipid, this compound can undergo further oxidation reactions, leading to the formation of more complex lipid peroxides.
Reduction: It can be reduced back to 13-HODE under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include NAD+ for dehydrogenation and various reducing agents for reduction reactions .
Scientific Research Applications
13-Oxo-9E,11E-octadecadienoic acid has several scientific research applications:
Mechanism of Action
13-Oxo-9E,11E-octadecadienoic acid exerts its effects through several molecular targets and pathways:
Inhibition of Catalase Activity: This compound directly inhibits catalase activity, leading to increased oxidative stress and promoting conditions such as liver steatosis.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs): It acts as a ligand for PPARs, which regulate lipid metabolism and inflammation.
Cell Proliferation: This compound stimulates cell proliferation by modulating signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
13-Oxo-9E,11E-octadecadienoic acid is similar to other oxidized linoleic acid metabolites, such as:
The uniqueness of this compound lies in its specific role in inhibiting catalase activity and its potent effects on cell proliferation and differentiation .
Properties
CAS No. |
31385-09-8 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI Key |
JHXAZBBVQSRKJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Synonyms |
13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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